molecular formula C13H24N2O2 B1528923 Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 1363381-69-4

Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B1528923
CAS No.: 1363381-69-4
M. Wt: 240.34 g/mol
InChI Key: VQHYDOIBWWTTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 1363381-69-4) is a spirocyclic compound featuring a bicyclic structure with fused cyclohexane and cyclopropane rings. The molecule contains a tertiary butyl carbamate (Boc) protecting group at the 6-aza position and an amino substituent at the 2-position of the spiro system. This compound is widely used in medicinal chemistry as a rigid scaffold for drug discovery due to its conformational restriction, which enhances binding affinity and metabolic stability . It is commercially available with a purity of ≥95% and is typically supplied in quantities ranging from 25 mg to 500 mg for research applications .

Properties

IUPAC Name

tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-5-13(9-15)7-10(14)8-13/h10H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHYDOIBWWTTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

  • Acyclic amines and carboxylic acids are typically used as starting materials.
  • Precursors such as 2-iodo or 2-halo substituted azaspiro compounds serve as intermediates for amino group introduction.

Spirocyclization

  • Cyclization is achieved by intramolecular nucleophilic substitution or ring-closing reactions under controlled pH and temperature.
  • Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature control is critical: low temperatures (0–5°C) stabilize reactive intermediates, while elevated temperatures (80–100°C) promote cyclization efficiency.
  • Catalysts such as bases (e.g., potassium carbonate) or alkali metals may be employed to facilitate cyclization.

Amino Group Introduction

  • Amino groups can be introduced via nucleophilic substitution of halogenated intermediates (e.g., 2-iodo derivatives) with ammonia or amine nucleophiles.
  • Alternatively, reductive amination of ketone or aldehyde precursors can be used.
  • Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often used in hydrogenation steps to reduce intermediates and remove protecting groups.
  • Reducing agents like lithium aluminum hydride (LiAlH4) may be applied for selective reductions.

Boc Protection

  • The free amino group is protected by reaction with tert-butyl dicarbonate (Boc2O) under mild basic conditions.
  • Typical bases include triethylamine or diisopropylethylamine.
  • This step is usually performed in organic solvents such as dichloromethane (DCM) at room temperature.
  • Boc protection enhances solubility and stability, preventing undesired side reactions in subsequent steps.

Representative Synthetic Route Example

Step Reaction Description Reagents/Conditions Outcome
1 Reaction of 3-((benzylamino)methyl)oxetane cycloalkane-3-ol with chloroacetyl chloride Triethylamine, DCM, ≤10°C, 16 h Formation of chloroacetylated intermediate
2 Intramolecular cyclization under inert atmosphere Sodium hydride or n-butyl lithium, inert solvent, inert atmosphere Formation of spirocyclic lactam intermediate
3 Reduction of lactam to amine Lithium aluminum hydride, inert atmosphere, 1–2 eq reducing agent Formation of amino spiro compound
4 Catalytic hydrogenation to remove benzyl protecting group Pd/C catalyst, H2 pressure 20–100 psi, 20–50°C, 8–20 h, acetic acid as activator Formation of free amine spiro compound
5 Boc protection of amine Boc2O, triethylamine, DCM, room temperature Formation of this compound

Note: This route is adapted from analogous spirocyclic amine syntheses and patent literature describing related azaspiro compounds.

Reaction Conditions and Optimization

  • Solvent Choice: Polar aprotic solvents such as DMF and THF improve solubility and reaction rates but require careful purification.
  • Temperature Control: Low temperatures prevent side reactions during acylation and cyclization; moderate heating promotes ring closure.
  • Base Selection: Triethylamine and potassium carbonate are commonly used bases; stronger bases like sodium hydride facilitate cyclization.
  • Catalysts: Pd/C is preferred for hydrogenolysis; Raney nickel is an alternative for reductive steps.
  • Reducing Agents: Lithium aluminum hydride is effective for reducing lactams or amides to amines.

Analytical and Quality Control Measures

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting materials Acyclic amines, carboxylic acids, halogenated intermediates Commercially available or synthesized
Solvents Dichloromethane, DMF, THF Polar aprotic solvents preferred
Bases Triethylamine, potassium carbonate, sodium hydride Base strength varies by step
Temperature 0–5°C for acylation, 20–100°C for cyclization Controlled to optimize yield
Reducing agents Lithium aluminum hydride, catalytic hydrogenation For reduction and deprotection
Reaction time 8–20 hours for hydrogenation Varies by step
Purification methods Column chromatography, crystallization Ensures high purity
Yield Typically 60–80% overall Depends on optimization

Research Findings and Notes

  • The use of benzyl protecting groups in early intermediates allows selective deprotection by catalytic hydrogenation.
  • Acetic acid addition during hydrogenation enhances catalyst activity and reaction rate.
  • The tert-butyl carbamate (Boc) group is stable under a variety of reaction conditions but can be removed by trifluoroacetic acid (TFA) if needed.
  • The spirocyclic structure imparts conformational rigidity, which can improve pharmacokinetic properties in drug candidates.
  • Scale-up considerations include the use of continuous flow reactors to improve reproducibility and yield.

- Patent CN113214290A: Synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane derivatives, detailing multi-step synthesis involving acylation, cyclization, reduction, and hydrogenation steps.
- Related literature on synthesis of tert-butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate, highlighting halogenated intermediates as precursors.
- Research articles on tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate synthesis, providing insights into amino group introduction and Boc protection strategies.

  • Additional peer-reviewed organic synthesis literature on spirocyclic amine preparation and protecting group chemistry.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate has been explored for its potential as a building block in the synthesis of pharmaceuticals. The spirocyclic structure can enhance the selectivity and potency of drug candidates, particularly in targeting specific receptors or enzymes.

Neuropharmacology

Research indicates that compounds with similar structures may exhibit neuroprotective effects or influence neurotransmitter systems. Thus, this compound could be investigated for its effects on cognitive functions or neurodegenerative diseases.

Protein Degradation

This compound is categorized among protein degrader building blocks, which are crucial in developing targeted protein degradation technologies. These technologies have gained attention for their ability to selectively eliminate disease-causing proteins, offering new therapeutic strategies for various conditions, including cancer and neurodegenerative disorders.

Case Study 1: Drug Development

In a study focusing on the synthesis of novel spirocyclic compounds, this compound was utilized as a key intermediate. The resulting derivatives showed promising activity against specific cancer cell lines, highlighting the compound's potential in anticancer drug development.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Position and Type: The target compound has an amino group at position 2, enabling nucleophilic reactions (e.g., amide coupling), whereas diaza derivatives (e.g., 1,6-diaza or 2,6-diaza) provide additional coordination sites for metal catalysts . Fluorinated analogs (e.g., 3,3-difluoro) exhibit enhanced lipophilicity and metabolic stability, making them suitable for imaging or CNS-targeted drugs . Oxa derivatives (e.g., 2-oxa or 1-oxa) replace nitrogen with oxygen, altering electronic properties and hydrogen-bonding capacity .

Molecular Weight and Solubility: Hemioxalate salts (e.g., CAS 1630906-45-4) have significantly higher molecular weights (542.67 g/mol) due to counterion inclusion, impacting solubility . The oxa-containing derivatives (e.g., CAS 1245816-29-8) exhibit lower molecular weights (~213 g/mol) and improved aqueous solubility compared to amino or diaza variants .

Applications: Amino-substituted spirocycles (e.g., CAS 1363381-69-4) are preferred in kinase inhibitor synthesis due to their ability to mimic natural amine motifs . Diaza derivatives are utilized in peptidomimetics and catalysis, leveraging their dual nitrogen centers for chelation . Oxa analogs serve as bioisosteres in prodrug design, where ether linkages improve pharmacokinetic profiles .

Research Findings and Industrial Relevance

  • Conformational Rigidity: Spirocyclic frameworks like this compound reduce entropic penalties during protein binding, enhancing drug potency .
  • Synthetic Versatility : The Boc group facilitates deprotection under mild acidic conditions, enabling downstream functionalization .
  • Fluorinated Derivatives: Compounds like tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate are critical in positron emission tomography (PET) tracers due to fluorine-18 radiolabeling compatibility .
  • Scale-Up Challenges : Hemioxalate salts (e.g., CAS 1630906-45-4) require specialized purification protocols to maintain ≥97% purity, limiting large-scale production .

Biological Activity

Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS Number: 1363381-69-4) is a compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol
  • Purity : 97%
  • IUPAC Name : this compound
  • Structure : The compound features a spirocyclic structure that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzyme activities, potentially impacting metabolic pathways.
  • Modulation of Cell Signaling : It may influence cell signaling pathways, affecting cellular responses to external stimuli.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 50 µM, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Assays :
    • Cytotoxicity was assessed using various cell lines, including human cancer cells. The compound exhibited selective cytotoxicity, with IC50 values ranging from 30 µM to 70 µM depending on the cell line tested.
  • Enzyme Inhibition Studies :
    • Inhibition assays demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, with notable effects observed at concentrations of 25 µM.

Data Table

Biological ActivityAssay TypeConcentration (µM)Result
AntimicrobialBacterial Growth Inhibition>50Significant reduction
CytotoxicityHuman Cancer Cell Lines30 - 70Selective cytotoxicity
Enzyme InhibitionMetabolic Pathway Assay25Notable inhibition

Q & A

Q. What are the recommended storage conditions for Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate to ensure stability?

The compound should be stored at 2–8°C in a sealed, dry container to prevent degradation. Avoid exposure to light, moisture, and incompatible materials (e.g., strong oxidizing agents). These conditions mitigate risks of hydrolysis or decomposition, particularly given the sensitivity of the tert-butyl carbamate group .

Q. How should researchers safely handle spills or accidental exposure during synthesis?

  • Containment : Sweep or vacuum spills using chemically resistant equipment, and collect waste in approved containers .
  • Personal Protection : Use nitrile gloves, a lab coat, and respiratory protection if aerosolization occurs. Dispose of contaminated gloves immediately after use .
  • Decomposition Products : Under fire conditions, hazardous byproducts like carbon monoxide and nitrogen oxides may form; use fume hoods and fire suppression systems .

Q. What analytical methods are suitable for characterizing this compound?

  • NMR Spectroscopy : For structural confirmation, focus on the spirocyclic amine (δ ~3.0–4.0 ppm) and tert-butyl group (δ ~1.4 ppm).
  • Mass Spectrometry : The exact mass (239.1885 g/mol) can be verified via high-resolution MS to distinguish it from analogs .
  • X-ray Crystallography : Use programs like SHELXL for refinement, leveraging its robustness in resolving small-molecule structures .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved for this compound?

  • Software Tools : SHELXL is recommended for refining high-resolution data, particularly for resolving spirocyclic bond angles and torsional strain. Its parameterization for small molecules improves accuracy in electron density mapping .
  • Validation : Cross-check with computational models (e.g., DFT-optimized geometries) to identify outliers in bond lengths or angles .

Q. What synthetic strategies enable modification of the spirocyclic framework for enhanced bioactivity?

  • Functionalization : Target the amino group (position 2) for derivatization via reductive amination or acylation. The carboxylate group allows for ester hydrolysis to generate free acids for further coupling .
  • Spiro Ring Expansion : Introduce substituents at the 3.5-nonane bridgehead to alter steric effects, potentially improving receptor binding in medicinal applications .

Q. How can researchers address the lack of toxicological data for this compound?

  • In Silico Prediction : Use tools like ProTox-II or ADMET predictors to estimate acute toxicity and metabolic pathways.
  • In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK293 cells) and Ames tests for mutagenicity. Prioritize testing under inert atmospheres due to potential oxidative degradation .

Q. What mechanistic hypotheses explain the compound’s potential biological activity?

  • Target Binding : The spirocyclic amine may mimic transition states in enzymatic reactions (e.g., protease inhibition). Computational docking studies with serine hydrolases or GPCRs are advised .
  • Solubility Optimization : The tert-butyl group enhances lipid membrane penetration, while the carboxylate improves aqueous solubility, suggesting balanced pharmacokinetics .

Data Contradiction and Optimization

Q. How should conflicting solubility data from analogs inform experimental design?

  • Comparative Analysis : Compare with structurally similar compounds (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) to identify trends. Use Hansen solubility parameters to select solvents (e.g., DMSO for polar aprotic conditions) .
  • Empirical Testing : Perform gradient solubility assays in buffers (pH 1–10) to map pH-dependent behavior, critical for formulation studies .

Q. Why might synthetic yields vary when preparing derivatives of this compound?

  • Steric Effects : The spirocyclic structure imposes geometric constraints; optimize reaction temperatures (e.g., 0–25°C for amine alkylation) to minimize side reactions.
  • Catalyst Screening : Test palladium or nickel catalysts for cross-coupling reactions at the amino group, noting that bulkier ligands may improve selectivity .

Methodological Recommendations

Q. What protocols are recommended for environmental impact assessment during disposal?

  • Waste Classification : Treat as "special waste" due to unknown ecotoxicity. Collaborate with licensed disposal agencies to comply with regional regulations (e.g., EPA guidelines) .
  • Biodegradability Studies : Conduct OECD 301 tests to assess microbial degradation, given the lack of ecological data .

Q. How can computational tools aid in reaction optimization for novel derivatives?

  • DFT Calculations : Model transition states for ring-opening or functionalization reactions to predict kinetic barriers.
  • Machine Learning : Train models on spirocyclic compound datasets to recommend optimal conditions (e.g., solvent, catalyst) for high-yield transformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.